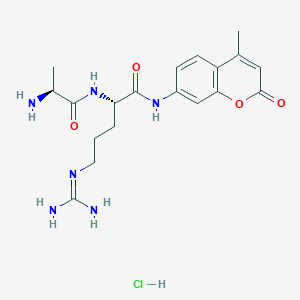
H-Ala-Arg-AMC HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Ala-Arg-AMC HCl is a useful research compound. Its molecular formula is C19H27ClN6O4 and its molecular weight is 438.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
The applications of H-Ala-Arg-AMC HCl span several fields of research:
- Biochemistry : It is extensively used to study the activity of various proteases, providing insights into enzyme kinetics and mechanisms.
- Drug Discovery : The compound plays a crucial role in high-throughput screening assays to identify potential inhibitors of proteases, which are vital for developing therapeutic agents against diseases such as cancer and viral infections.
- Molecular Biology : Researchers utilize this substrate to explore the role of proteases in biological processes, including cell signaling and apoptosis.
Case Study 1: Enzyme Activity Measurement
A study demonstrated the effectiveness of this compound in measuring trypsin activity under varying pH conditions. The researchers optimized assay conditions to enhance sensitivity and specificity, allowing accurate quantification of enzymatic activity. The results indicated that the fluorescence intensity correlated directly with trypsin concentration, validating the substrate's utility in enzyme assays .
Case Study 2: Inhibitor Screening
In another investigation, this compound was employed to screen for inhibitors against TMPRSS2, a protease implicated in prostate cancer progression. The study revealed that specific small molecules could inhibit TMPRSS2 activity effectively, showcasing the substrate's application in cancer research .
Comparative Analysis of Fluorogenic Substrates
| Substrate | Target Protease | Fluorescent Product | Application Area |
|---|---|---|---|
| This compound | Trypsin | 7-amino-4-methylcoumarin | Biochemical assays |
| Boc-Gln-Ala-Arg-AMC HCl | TMPRSS2 | 7-amino-4-methylcoumarin | Drug discovery |
| Boc-G-K-R-AMC | WNV Protease | 7-amino-4-methylcoumarin | Viral protease inhibition |
This table illustrates how different fluorogenic substrates are utilized for various targets, emphasizing the versatility of this compound in research applications.
Propriétés
Numéro CAS |
83363-71-7 |
|---|---|
Formule moléculaire |
C19H27ClN6O4 |
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C19H26N6O4.ClH/c1-10-8-16(26)29-15-9-12(5-6-13(10)15)24-18(28)14(25-17(27)11(2)20)4-3-7-23-19(21)22;/h5-6,8-9,11,14H,3-4,7,20H2,1-2H3,(H,24,28)(H,25,27)(H4,21,22,23);1H/t11-,14-;/m0./s1 |
Clé InChI |
ZBNAQMSIRLGCNA-XCBLFTOQSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.Cl |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N.Cl |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N.Cl |
Séquence |
AR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















